molecular formula C11H23N3O2 B12083147 Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate

Cat. No.: B12083147
M. Wt: 229.32 g/mol
InChI Key: NVFILCVLEDPNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate is an organic compound with the molecular formula C₁₁H₂₃N₃O₂. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of an isobutyl group and an aminoethyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group allows for binding to active sites, while the isobutyl group provides hydrophobic interactions that stabilize the compound-receptor complex. This dual interaction enhances the compound’s efficacy in its intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The isobutyl group provides steric hindrance, affecting the compound’s interaction with other molecules, while the aminoethyl group offers versatility in chemical modifications .

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

2-methylpropyl 4-(2-aminoethyl)piperazine-1-carboxylate

InChI

InChI=1S/C11H23N3O2/c1-10(2)9-16-11(15)14-7-5-13(4-3-12)6-8-14/h10H,3-9,12H2,1-2H3

InChI Key

NVFILCVLEDPNOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1CCN(CC1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.